molecular formula C19H29Cl2N5 B11950561 N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride CAS No. 100935-89-5

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride

Cat. No.: B11950561
CAS No.: 100935-89-5
M. Wt: 398.4 g/mol
InChI Key: NRACAYXWWXYBSC-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride is unique due to its pyrazoloquinoline core, which imparts distinct chemical and biological properties.

Properties

CAS No.

100935-89-5

Molecular Formula

C19H29Cl2N5

Molecular Weight

398.4 g/mol

IUPAC Name

N',N'-diethyl-N-(1-ethyl-3-methylpyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C19H27N5.2ClH/c1-5-23(6-2)13-12-20-18-15-10-8-9-11-16(15)21-19-17(18)14(4)22-24(19)7-3;;/h8-11H,5-7,12-13H2,1-4H3,(H,20,21);2*1H

InChI Key

NRACAYXWWXYBSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C(=C2C(=N1)C)NCCN(CC)CC.Cl.Cl

Origin of Product

United States

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